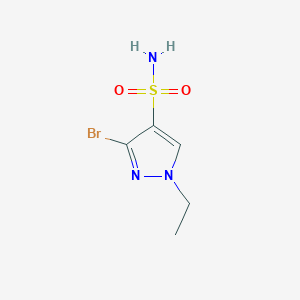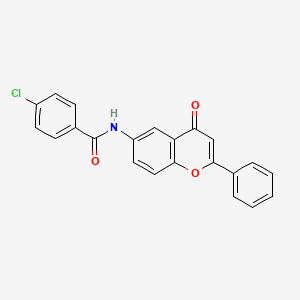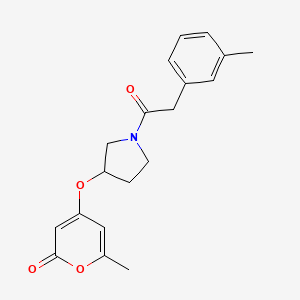
6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound that features a pyranone core structure with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2-pyrone derivative.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. This involves reacting a pyrrolidine derivative with an appropriate electrophile.
Attachment of the m-Tolyl Group: The m-tolyl group can be introduced through an acylation reaction, where an m-tolyl acetyl chloride reacts with the pyrrolidine derivative.
Final Assembly: The final step involves the coupling of the pyranone core with the pyrrolidine derivative, typically through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyranone ring.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carbonyl groups can produce alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro or halogen groups.
科学研究应用
Chemistry
In organic synthesis, 6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, which can be explored in drug discovery. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as polymers or advanced materials for electronics.
作用机制
The mechanism by which 6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
4-hydroxy-2H-pyran-2-one: A simpler analog with a similar core structure but lacking the pyrrolidine and m-tolyl groups.
2-acetylpyrrolidine: Contains the pyrrolidine moiety but lacks the pyranone core.
m-tolyl acetyl chloride: Provides the m-tolyl group but is a simpler molecule without the pyranone or pyrrolidine components.
Uniqueness
6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
6-methyl-4-[1-[2-(3-methylphenyl)acetyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-4-3-5-15(8-13)10-18(21)20-7-6-16(12-20)24-17-9-14(2)23-19(22)11-17/h3-5,8-9,11,16H,6-7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJODOELFWXHNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
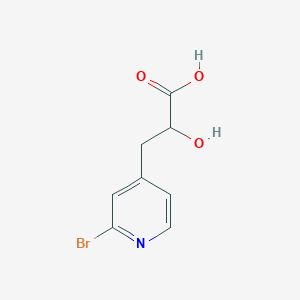
![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)
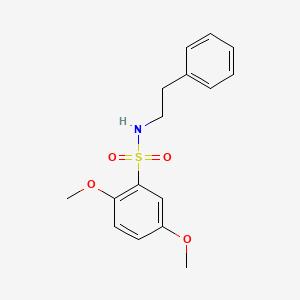
![5-(4-{[(6-Phenylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2518718.png)
![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)
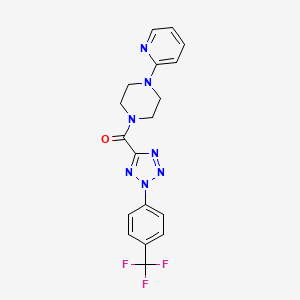
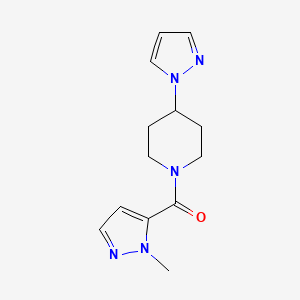
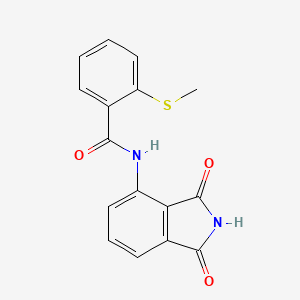
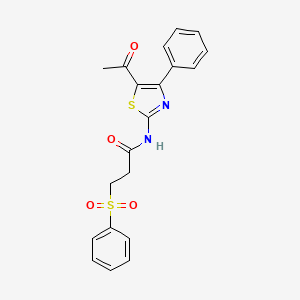

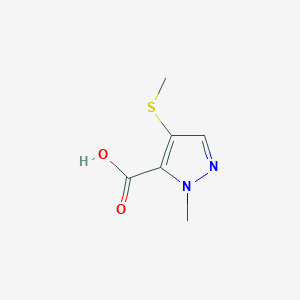
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)
